Cyclosporin A-13C2,d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

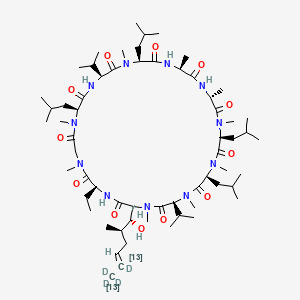

Structure

2D Structure

Properties

Molecular Formula |

C62H111N11O12 |

|---|---|

Molecular Weight |

1208.6 g/mol |

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methyl(5,6-13C2)hex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1+1D3,25+1D |

InChI Key |

PMATZTZNYRCHOR-CJHZWUGHSA-N |

Isomeric SMILES |

[2H]/[13C](=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/[13C]([2H])([2H])[2H] |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Cyclosporin A-¹³C₂,d₄: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclosporin A-¹³C₂,d₄, a stable isotope-labeled internal standard crucial for the accurate quantification of Cyclosporin A in complex biological matrices. This document details the synthetic approaches, analytical characterization methods, and its application in quantitative analysis, alongside relevant biological pathways.

Introduction

Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent graft rejection.[1] Accurate monitoring of its therapeutic levels is critical due to its narrow therapeutic window and potential for toxicity. Stable isotope-labeled internal standards, such as Cyclosporin A-¹³C₂,d₄, are essential for precise quantification by mass spectrometry-based methods, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[2] This guide outlines the methodologies for the synthesis and characterization of this vital analytical tool.

Synthesis of Cyclosporin A-¹³C₂,d₄

The synthesis of Cyclosporin A-¹³C₂,d₄ involves the introduction of two ¹³C atoms and four deuterium atoms into the Cyclosporin A molecule. This can be achieved through a combination of biosynthetic and chemical methods.

Biosynthetic ¹³C Labeling

A common approach for ¹³C labeling of Cyclosporin A is through fermentation of an overproducing strain of the fungus Tolypocladium inflatum.[3] By using ¹³C-labeled glucose as the sole carbon source in the fermentation medium, ¹³C atoms can be incorporated into the cyclosporin backbone.[3] For targeted ¹³C₂ labeling, precursors with specific ¹³C placement would be required.

Experimental Protocol: Biosynthetic ¹³C Labeling (Conceptual)

-

Culture Preparation: Prepare a minimal fermentation medium for Tolypocladium inflatum.

-

Precursor Introduction: Supplement the medium with a specifically designed ¹³C₂-labeled precursor amino acid that is a building block of Cyclosporin A.

-

Fermentation: Inoculate the medium with a high-yielding strain of Tolypocladium inflatum and conduct the fermentation under optimized conditions (temperature, pH, aeration).

-

Extraction: After the fermentation period, harvest the fungal mycelia and extract the cyclosporins using an organic solvent (e.g., methanol or acetone).

-

Purification: Purify the ¹³C₂-labeled Cyclosporin A from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Chemical Deuterium Labeling

Deuterium can be introduced into the Cyclosporin A molecule at specific positions through chemical reactions. One reported method involves the base-catalyzed hydrogen-deuterium exchange of α-carbon protons in N-methylated amino acid residues.[4]

Experimental Protocol: Deuterium Labeling

-

Reaction Setup: Dissolve the ¹³C₂-labeled Cyclosporin A in a deuterated solvent (e.g., D₂O) under basic conditions (e.g., using a non-nucleophilic base like TBD or MTBD).

-

Exchange Reaction: Stir the reaction mixture at room temperature to facilitate the exchange of α-protons with deuterium. The reaction progress can be monitored by mass spectrometry.

-

Quenching and Extraction: Neutralize the reaction mixture and extract the deuterated product using an appropriate organic solvent.

-

Purification: Purify the final Cyclosporin A-¹³C₂,d₄ product by HPLC to remove any unreacted starting material and byproducts.

Characterization of Cyclosporin A-¹³C₂,d₄

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Cyclosporin A-¹³C₂,d₄.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂ | |

| Molecular Weight | ~1208.62 Da | |

| Accurate Mass | 1207.8732 Da | |

| Purity (by HPLC) | >95% | |

| Appearance | White to off-white solid | |

| Storage Temperature | +4°C |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A reversed-phase C18 column is typically employed with a gradient elution of acetonitrile and water.

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 60% B to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 50°C.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Cyclosporin A-¹³C₂,d₄. Electrospray ionization (ESI) is a common ionization technique for this analysis.

Expected Mass Spectrum:

The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of Cyclosporin A-¹³C₂,d₄. The observed mass should be consistent with the calculated accurate mass of 1207.8732 Da. The isotopic distribution pattern will confirm the incorporation of ¹³C and deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the positions of the isotopic labels. Both ¹H and ¹³C NMR spectra should be acquired.

Expected NMR Spectral Changes:

-

¹H NMR: The signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.

-

¹³C NMR: The signals for the ¹³C-labeled carbons will be enhanced, and their splitting patterns may be affected by the presence of deuterium. A complete assignment of the ¹H and ¹³C NMR signals is necessary to confirm the labeling pattern.

Application in Quantitative Analysis

Cyclosporin A-¹³C₂,d₄ is primarily used as an internal standard in the quantitative analysis of Cyclosporin A in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantitative Analysis by LC-MS/MS

-

Sample Preparation: Spike the biological sample (e.g., whole blood, plasma) with a known amount of Cyclosporin A-¹³C₂,d₄. Perform protein precipitation and/or solid-phase extraction to clean up the sample.

-

LC Separation: Separate the analyte and internal standard from matrix components using a reversed-phase HPLC column.

-

MS/MS Detection: Monitor specific precursor-to-product ion transitions for both Cyclosporin A and Cyclosporin A-¹³C₂,d₄ using Multiple Reaction Monitoring (MRM).

-

Quantification: Calculate the concentration of Cyclosporin A in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

Signaling Pathway of Cyclosporin A

Caption: Signaling pathway of Cyclosporin A-mediated immunosuppression.

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. 1H and 13C-NMR and molecular dynamics studies of cyclosporin a interacting with magnesium(II) or cerium(III) in acetonitrile. Conformational changes and cis-trans conversion of peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective 13C-labelling of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physicochemical Properties of Labeled Cyclosporin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent cyclic undecapeptide immunosuppressant widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. To facilitate research into its mechanisms of action, pharmacokinetics, and cellular interactions, various labeled forms of Cyclosporin A have been developed. These labels, which include fluorescent tags, radioisotopes, and biotin, serve as powerful tools for detection and quantification in a multitude of experimental settings. Understanding the physicochemical properties of these labeled CsA derivatives is paramount for the accurate design, execution, and interpretation of such studies.

This technical guide provides a comprehensive overview of the core physicochemical properties of labeled Cyclosporin A. It includes a summary of quantitative data, detailed experimental protocols for key labeling procedures, and visualizations of relevant signaling pathways and experimental workflows.

Physicochemical Properties of Labeled Cyclosporin A

The introduction of a label can subtly alter the physicochemical properties of the parent molecule, Cyclosporin A. These alterations are critical to consider when designing experiments. The following tables summarize key quantitative data for unlabeled and various labeled forms of CsA.

Table 1: General Physicochemical Properties of Cyclosporin A (Unlabeled)

| Property | Value | References |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | [1] |

| Molecular Weight | 1202.61 g/mol | [2] |

| Appearance | White prismatic needles or powder | [3] |

| Melting Point | 148-151 °C | [3] |

| Solubility | ||

| Water | Slightly soluble (~0.04 mg/mL) | [4] |

| Ethanol | ~14-200 mg/mL | |

| DMSO | ~3-100 mg/mL | |

| Dimethylformamide (DMF) | ~20 mg/mL | |

| Methylene Chloride | 10 mg/mL | |

| Chloroform | 6 mg/mL | |

| Stability | ||

| Solid (2-8 °C, dark) | Stable for at least 2 years | |

| In Solution (protected from light) | Stable, but may adsorb to container walls | |

| Serum (-20 °C) | Stable for up to 5 months | |

| Serum (Room Temp) | Stable for up to 7 days |

Table 2: Properties of Fluorescently Labeled Cyclosporin A Derivatives

| Labeled CsA | Label | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Characteristics & Notes | References |

| Bodipy-FL-CsA | Bodipy-FL | ~503 | ~512 | >80,000 | ~1.0 | High fluorescence intensity, ~10x brighter than NBD-CsA. Stable with a small Stokes shift. | |

| NBD-CsA | NBD | ~466 | ~536 | Not specified | Not specified | Commonly used fluorescent probe for P-gp substrate studies. | |

| Dansyl-CsA | Dansyl | Not specified | Not specified | Not specified | Not specified | Used as a fluorescent probe for binding studies with leukocytes. | |

| Fluorescein-CsA | Fluorescein | ~498 | ~517 | ~80,000 | ~0.79-0.95 | Spectroscopic properties are for the free dye and may be slightly altered upon conjugation. |

Table 3: Properties of Radiolabeled and Biotinylated Cyclosporin A

| Labeled CsA | Label Type | Key Characteristics & Notes | References |

| [³H]-Cyclosporin A | Radioisotope | High-affinity binding to brain membrane preparations. Used in binding site characterization. Stability depends on storage conditions and specific activity. | |

| Biotinylated CsA | Affinity Label | Synthesized by condensing an amino-derivative of CsA with a biotin linker. Retains binding capacity to human cyclophilin A. Solubility and stability are dependent on the linker used. |

Experimental Protocols

Detailed methodologies are crucial for the successful preparation and application of labeled Cyclosporin A. This section provides outlines of key experimental protocols.

Synthesis of Bodipy-FL-Cyclosporin A

This protocol describes the synthesis of a fluorescently labeled Cyclosporin A using Bodipy-FL, adapted from the literature. The synthesis involves the modification of CsA to introduce a d-Lysine residue, which then serves as the attachment point for the fluorescent dye.

Caption: Workflow for the synthesis of Bodipy-FL-Cyclosporin A.

Materials:

-

Cyclosporin A

-

Boc-d-Lys(Fmoc)-OH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

-

Trifluoroacetic acid (TFA)

-

n-Propylphosphonic anhydride

-

Diethylamine

-

Acetonitrile (CH₃CN)

-

Bodipy-FL NHS ester

-

Dimethylformamide (DMF)

-

Reagents for purification (e.g., HPLC columns and solvents)

Procedure:

-

Synthesis of d-Lys(Fmoc)-Cyclosporin A intermediate: a. Chemically modify Cyclosporin A to introduce a carboxylic acid handle. b. Couple Boc-d-Lys(Fmoc)-OH to the modified Cyclosporin A using EDC.HCl in DCM. c. Perform saponification using NaOH in MeOH, followed by protection of the lysine side chain with Fmoc-OSu. d. Remove the Boc protecting group using 50% TFA in DCM. e. Cyclize the linear peptide using n-propylphosphonic anhydride to yield d-Lys(Fmoc)-Cyclosporin A.

-

Fluorescent Labeling: a. Deprotect the Fmoc group from the lysine side chain using 50% diethylamine in acetonitrile. b. Conjugate the resulting free amine with Bodipy-FL NHS ester in DMF. c. Purify the final product, Bodipy-FL-Cyclosporin A, using preparative HPLC.

Biotinylation of Cyclosporin A

This protocol outlines a general method for the biotinylation of Cyclosporin A, which involves creating an amino-derivative of CsA and then coupling it to a biotin linker.

Caption: General workflow for the biotinylation of Cyclosporin A.

Materials:

-

Cyclosporin A

-

Reagents to generate an amino-derivative of CsA (e.g., through modification of the MeBmt residue)

-

Biotinylation reagent with a linker arm and a reactive group (e.g., NHS-PEO₄-Biotin)

-

Coupling agents (e.g., DCC, EDC)

-

Organic solvents (e.g., DMF, DMSO)

-

Purification supplies (e.g., chromatography columns)

Procedure:

-

Preparation of Amino-Derivative of Cyclosporin A: Synthesize or procure an amino-derivative of Cyclosporin A. This often involves chemical modification at one of the amino acid residues, such as the (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) residue.

-

Activation of Biotin Linker: The biotinylation reagent, which typically contains a spacer arm to minimize steric hindrance, is activated for reaction with the amino group. For example, an NHS-ester of biotin can be used to react with a primary amine on the CsA derivative.

-

Coupling Reaction: The amino-derivative of Cyclosporin A is reacted with the activated biotin linker in an appropriate solvent. The reaction conditions (temperature, time, pH) will depend on the specific reagents used.

-

Purification: The resulting biotinylated Cyclosporin A is purified from unreacted starting materials and byproducts, often using chromatographic techniques such as HPLC.

Signaling Pathways Involving Cyclosporin A

Cyclosporin A exerts its immunosuppressive effects primarily by inhibiting the phosphatase activity of calcineurin, which in turn blocks the activation of the Nuclear Factor of Activated T-cells (NFAT). Additionally, CsA has been shown to interfere with other signaling cascades, such as the JNK and p38 MAP kinase pathways.

The Calcineurin-NFAT Signaling Pathway

The canonical pathway for Cyclosporin A's action involves the formation of a complex with its intracellular receptor, cyclophilin. This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of NFAT, a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines crucial for T-cell activation.

Caption: Cyclosporin A binds to cyclophilin, and this complex inhibits calcineurin, preventing NFAT dephosphorylation and nuclear translocation.

Interaction with JNK and p38 MAP Kinase Pathways

Beyond the calcineurin-NFAT axis, Cyclosporin A has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in T-cells. These pathways are also involved in the regulation of cytokine gene expression. The inhibition of JNK and p38 by the CsA-cyclophilin complex occurs upstream of MAPKKK, adding another layer to its immunosuppressive activity.

Caption: The CsA-cyclophilin complex inhibits the JNK and p38 MAPK pathways at a level upstream of MAPKKK.

Conclusion

Labeled Cyclosporin A derivatives are indispensable tools in immunology and drug development research. A thorough understanding of their physicochemical properties, coupled with robust and reproducible experimental protocols, is essential for generating high-quality, reliable data. This guide provides a foundational overview of these aspects, intended to aid researchers in the effective utilization of these powerful molecular probes. As new labeling technologies and applications emerge, a continued focus on the detailed characterization of these novel Cyclosporin A conjugates will be critical for advancing our understanding of its complex biological activities.

References

- 1. Synthesis and Characterization of Bodipy-FL-Cyclosporine A as a Substrate for Multidrug Resistance-Linked P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclosporin A | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Isotopic Enrichment of Cyclosporin A-¹³C₂,d₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic enrichment of Cyclosporin A-¹³C₂,d₄. This isotopically labeled analog of the potent immunosuppressant Cyclosporin A is crucial as an internal standard for quantitative analysis in various biological matrices, ensuring accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] This document outlines the key experimental protocols, data presentation, and logical workflows for assessing the isotopic purity of this stable isotope-labeled compound.

Introduction to Isotopic Enrichment

Stable isotope-labeled compounds are indispensable in modern analytical sciences, particularly in mass spectrometry-based quantification.[2] The incorporation of heavy isotopes, such as ¹³C and ²H (deuterium), into a drug molecule creates a variant that is chemically identical to the parent compound but has a distinct higher mass.[2] This property allows it to be differentiated by a mass spectrometer. Cyclosporin A-¹³C₂,d₄ is designed to be used as an internal standard in isotope dilution mass spectrometry (IDMS) assays. The accuracy of these assays is contingent upon the precise knowledge of the isotopic enrichment of the labeled internal standard. Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of heavy isotopes.

Analytical Methodologies for Isotopic Enrichment Determination

The determination of isotopic enrichment of Cyclosporin A-¹³C₂,d₄ primarily relies on high-resolution mass spectrometry (HRMS) and, for structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its sensitivity and specificity.

Experimental Protocol: High-Resolution Mass Spectrometry

Objective: To determine the isotopic distribution and calculate the isotopic enrichment of Cyclosporin A-¹³C₂,d₄.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system is recommended.

Sample Preparation:

-

Prepare a stock solution of Cyclosporin A-¹³C₂,d₄ in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to create a working solution with a concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

-

Prepare a corresponding solution of unlabeled Cyclosporin A at the same concentration to serve as a reference.

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) is commonly used for the separation of Cyclosporin A.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is the standard for Cyclosporin A analysis.

-

Mass Analysis:

-

Acquire full scan mass spectra over a relevant m/z range to observe the full isotopic cluster of both unlabeled and labeled Cyclosporin A.

-

The instrument should be operated at a high resolution (e.g., > 60,000) to resolve the isotopic peaks from potential interferences.

-

Data Analysis:

-

Extract the ion chromatograms for the isotopic peaks of both unlabeled and labeled Cyclosporin A.

-

Integrate the peak areas of each isotopic peak in the mass spectrum.

-

Correct the observed peak intensities for the natural isotopic abundance of all elements in the molecule.

-

Calculate the isotopic enrichment by determining the relative abundance of the fully labeled species (M+6 for ¹³C₂,d₄) compared to all other isotopic variants of the molecule.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of the isotopic labels and the structural integrity of the Cyclosporin A-¹³C₂,d₄ molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Sample Preparation:

-

Dissolve a sufficient amount of Cyclosporin A-¹³C₂,d₄ in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

NMR Experiments:

-

¹H NMR: To verify the overall structure and identify the sites of deuteration by the absence of corresponding proton signals.

-

¹³C NMR: To confirm the positions of the ¹³C labels through the enhanced signals at the specific carbon atoms.

-

2D NMR (e.g., HSQC, HMBC): To provide detailed structural information and confirm the connectivity of the labeled atoms within the molecule.

Data Presentation and Interpretation

Quantitative data from isotopic enrichment analysis should be presented in a clear and structured format. The following tables provide examples of how to summarize the key findings.

Table 1: High-Resolution Mass Spectrometry Data for Cyclosporin A-¹³C₂,d₄

| Isotopologue | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |

| M (Unlabeled) | 1202.84 | 1202.8415 | 1.2 | 0.5 |

| M+1 | 1203.84 | 1203.8448 | 2.5 | 1.8 |

| M+2 | 1204.84 | 1204.8481 | 2.6 | 3.2 |

| M+3 | 1205.85 | 1205.8514 | 2.8 | 5.5 |

| M+4 | 1206.85 | 1206.8547 | 2.9 | 10.1 |

| M+5 | 1207.85 | 1207.8580 | 3.1 | 15.3 |

| M+6 (¹³C₂,d₄) | 1208.86 | 1208.8613 | 3.0 | 98.2 |

| M+7 | 1209.86 | 1209.8646 | 3.2 | 85.6 |

| M+8 | 1210.86 | 1210.8679 | 3.3 | 45.7 |

Note: The data presented in this table is for illustrative purposes.

Table 2: Calculated Isotopic Purity and Enrichment

| Parameter | Value |

| Isotopic Purity (%) | 98.2% |

| Contribution from Unlabeled Species (%) | 0.5% |

| Contribution from Partially Labeled Species (%) | 1.3% |

Note: The data presented in this table is for illustrative purposes.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and logical relationships. The following diagrams were created using the DOT language.

Conclusion

The accurate determination of the isotopic enrichment of Cyclosporin A-¹³C₂,d₄ is paramount for its reliable use as an internal standard in quantitative bioanalysis. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the labeled compound. The detailed experimental protocols and data analysis workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and accuracy of their analytical methods. The use of well-characterized internal standards is a critical component in generating high-quality data for therapeutic drug monitoring and advancing pharmaceutical research.

References

The Gold Standard in Quantitative Bioanalysis: A Technical Guide to Cyclosporin A-13C2,d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Cyclosporin A-13C2,d4 as an internal standard in quantitative mass spectrometry. It provides a comprehensive overview of the underlying principles, experimental protocols, and data to support its application in therapeutic drug monitoring and other research contexts.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is rooted in the highly precise analytical technique of Isotope Dilution Mass Spectrometry (IDMS). IDMS is considered a definitive method in analytical chemistry, valued for its ability to mitigate errors that can arise during sample preparation and analysis.[1] The fundamental concept involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of the workflow.[1]

This "spike" is chemically identical to the endogenous Cyclosporin A but possesses a greater mass due to the incorporation of two Carbon-13 (¹³C) isotopes and four Deuterium (²H or D) atoms. Because the labeled standard behaves identically to the unlabeled analyte throughout all subsequent steps—including extraction, derivatization, and ionization—any sample loss or variation in instrument response will affect both compounds equally. The mass spectrometer can differentiate between the native and the labeled Cyclosporin A based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, the concentration of the native Cyclosporin A in the original sample can be determined with exceptional accuracy and precision.[1][2]

The key advantage of this approach is that the accuracy of the final measurement is dependent on the ratio of the two signals, not on the absolute signal intensity of the analyte, which can be influenced by various factors.[2]

Mechanism of Action: Why this compound is an Ideal Internal Standard

The efficacy of this compound as an internal standard stems from its unique physicochemical properties, which are nearly identical to those of the native Cyclosporin A. This near-perfect chemical equivalence ensures that it can accurately account for various sources of analytical error.

Key aspects of its mechanism of action include:

-

Co-elution in Liquid Chromatography: Both Cyclosporin A and its ¹³C,d4-labeled counterpart exhibit virtually identical retention times during liquid chromatography (LC) separation. This co-elution is critical because it ensures that both compounds are subjected to the same matrix effects at the same time in the mass spectrometer's ion source. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of variability in LC-MS/MS assays.

-

Correction for Extraction Inefficiency: During sample preparation, it is challenging to achieve 100% recovery of the analyte. Since the internal standard is added at the beginning of the process, any loss of Cyclosporin A during extraction will be accompanied by a proportional loss of this compound. The ratio of the two compounds remains constant, thus correcting for incomplete recovery.

-

Compensation for Ionization Variability: The efficiency of ionization in the mass spectrometer can fluctuate due to changes in source conditions or the presence of interfering substances. Because the labeled and unlabeled forms of Cyclosporin A have the same molecular structure and functional groups, they ionize with the same efficiency. Therefore, any variations in ionization will affect both compounds equally, and the ratio will remain unchanged.

-

Stability of the Isotopic Label: The use of stable, non-radioactive isotopes like ¹³C and ²H ensures the integrity of the internal standard throughout the analytical process. Unlike some deuterated standards where the label can be prone to back-exchange with hydrogen atoms, the combination of ¹³C and strategically placed deuterium on non-exchangeable positions in this compound provides excellent isotopic stability. This stability is crucial for maintaining the known concentration of the internal standard and ensuring accurate quantification.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Cyclosporin A in whole blood using this compound as an internal standard, based on common practices in the field.

3.1. Materials and Reagents

-

Cyclosporin A certified reference material

-

This compound internal standard

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Zinc sulfate

-

Whole blood samples (EDTA anticoagulant)

-

Calibrators and quality control samples

3.2. Sample Preparation: Protein Precipitation

-

Aliquoting: In a microcentrifuge tube, add 50 µL of whole blood sample, calibrator, or quality control.

-

Internal Standard Spiking: Add a specific volume of a working solution of this compound in a protein precipitation solvent (e.g., 100 µL of methanol containing the internal standard and zinc sulfate) to each tube.

-

Precipitation and Extraction: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of two mobile phases is typically employed:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Cyclosporin A and this compound.

MRM Transitions (Example):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cyclosporin A | 1202.8 | 1184.8 |

| This compound | 1208.8 | 1190.8 |

Note: The exact m/z values may vary slightly depending on the adduct ion being monitored (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).

Data Presentation: Quantitative Performance

The use of this compound as an internal standard allows for the development of highly robust and reproducible analytical methods. The following tables summarize typical validation parameters for LC-MS/MS assays for Cyclosporin A using a stable isotope-labeled internal standard.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value | Reference |

| Linear Range | 5 - 2000 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Low | 15 | < 5% | < 7% | 95 - 105% | |

| Medium | 250 | < 4% | < 6% | 97 - 103% | |

| High | 1500 | < 3% | < 5% | 98 - 102% |

Table 3: Recovery and Matrix Effects

| Parameter | Typical Value | Reference |

| Extraction Recovery | > 85% | |

| Matrix Effect | < 15% | |

| Process Efficiency | > 80% |

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of Cyclosporin A by LC-MS/MS. Its mechanism of action, based on the principles of isotope dilution, allows for the effective correction of a wide range of analytical variabilities, including sample loss during preparation and matrix-induced ionization suppression. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the cornerstone of developing highly accurate, precise, and robust bioanalytical methods, making it the gold standard for therapeutic drug monitoring and other clinical and research applications.

References

Early Research on Stable Isotope Labeled Cyclosporin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on stable isotope-labeled Cyclosporin A (CsA), a critical tool in understanding the pharmacokinetics, metabolism, and mechanism of action of this potent immunosuppressant. The introduction of stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), into the CsA molecule has been instrumental in advancing analytical methodologies and providing deeper insights into its biological behavior. This guide provides a comprehensive overview of early synthesis techniques, analytical protocols, and the signaling pathways influenced by CsA, supported by quantitative data and detailed visualizations.

Synthesis of Stable Isotope Labeled Cyclosporin A

The preparation of stable isotope-labeled CsA has been approached through two primary methods: biosynthetic incorporation and chemical synthesis. Early research focused on developing reliable methods to introduce isotopic labels for use as internal standards in quantitative analysis and as probes in metabolic studies.

Biosynthetic Production of ¹³C-Labeled Cyclosporin A

One of the early methods for producing ¹³C-labeled CsA involved harnessing the natural biosynthetic machinery of the fungus Tolypocladium inflatum. By providing a ¹³C-enriched carbon source, the microorganism incorporates the stable isotope into the CsA structure.

Experimental Protocol: Biosynthetic Labeling of Cyclosporin A with ¹³C

This protocol is a representative summary of the methodologies described in early biosynthetic labeling studies[1].

-

Culture Preparation: An overproducing strain of Tolypocladium inflatum is cultured on a minimal medium.

-

Precursor Introduction: The culture is supplied with a ¹³C-labeled glucose, such as [1-¹³C]-, [2-¹³C]-, [3-¹³C]-, or [6-¹³C]glucose, as the sole carbon source[1]. The choice of labeled position on the glucose molecule influences the resulting labeling pattern in the CsA molecule, which can be predicted based on known biosynthetic pathways[1].

-

Fermentation: The fungus is grown under controlled fermentation conditions to allow for the uptake and metabolism of the ¹³C-labeled glucose and its incorporation into the CsA undecapeptide structure[1][2].

-

Extraction and Purification: After fermentation, the fungal biomass is harvested, and the ¹³C-labeled CsA is extracted and purified using methods such as high-performance liquid chromatography (HPLC).

-

Analysis: The site-specific enrichment and overall incorporation of ¹³C are quantified using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Synthesis of Deuterated Cyclosporin A

Chemical synthesis offers a more targeted approach to isotope labeling, allowing for the introduction of deuterium at specific sites within the CsA molecule. This is particularly useful for investigating metabolism, as deuteration at sites of enzymatic modification can alter the rate of metabolic reactions.

Experimental Protocol: Synthesis of Deuterated Cyclosporin A Analogues

The following is a representative protocol based on early chemical synthesis strategies for deuterating CsA, often targeting N-methylated amino acid residues.

-

Reaction Setup: Non-labeled Cyclosporin A is dissolved in a deuterated solvent.

-

Base-Catalyzed Exchange: A base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), is added to the solution to achieve a pH of approximately 13.4. This facilitates the exchange of protons for deuterons at specific α-carbon positions.

-

Deuteration: The reaction proceeds to introduce deuterium atoms. For instance, this method can introduce two deuterons at the α-carbon of sarcosine and one at the chiral α-carbon of the 2-N-methyl-(R)-((E)-2-butenyl)-4-methyl-L-threonine residue.

-

Stability Analysis: The stability of the introduced deuterons is confirmed under neutral and acidic conditions to ensure they do not undergo back-exchange during analytical procedures.

-

Purification and Characterization: The deuterated CsA is purified and its isotopic enrichment is confirmed by mass spectrometry.

Quantitative Analysis Using Stable Isotope Labeled Cyclosporin A

The primary application of stable isotope-labeled CsA is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of the parent drug and its metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Workflow: Quantitative LC-MS/MS Analysis of Cyclosporin A

Caption: Workflow for quantitative analysis of Cyclosporin A.

Experimental Protocol: Isotope Dilution LC-MS/MS for Cyclosporin A Quantification

This protocol is a composite of methodologies described in the literature for the therapeutic drug monitoring of CsA.

-

Sample Preparation:

-

A known volume of whole blood is aliquoted.

-

A precise amount of deuterated CsA (e.g., CsA-d4 or CsA-d12) internal standard is added.

-

Proteins are precipitated by adding a solution such as zinc sulfate in a methanol/water mixture.

-

The sample is vortexed and centrifuged to pellet the precipitated proteins.

-

The supernatant is further purified using solid-phase extraction (SPE).

-

-

Liquid Chromatography:

-

The purified extract is injected into an HPLC system.

-

Chromatographic separation is typically achieved on a C18 or C4 reversed-phase column.

-

A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid) is used.

-

-

Tandem Mass Spectrometry:

-

The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification is performed using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both the native CsA and the stable isotope-labeled internal standard. For example, for the ammonium adduct of CsA, the transition m/z 1220.0 → 1203.0 can be monitored.

-

Data Presentation

The use of stable isotope-labeled internal standards allows for highly accurate and precise quantification of Cyclosporin A. The following tables summarize typical validation and pharmacokinetic data.

Table 1: Summary of LC-MS/MS Method Validation Parameters

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 5.85 - 1890.00 ng/mL | |

| Correlation Coefficient (r) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 5.85 ng/mL | |

| Inter-day Precision (CV%) | ≤ 3.5% | |

| Intra-day Precision (CV%) | < 4.15% | |

| Accuracy | 101% - 108% |

Table 2: Representative Pharmacokinetic Parameters of Cyclosporin A

| Parameter | Value/Range | Note |

| Bioavailability | < 5% to 89% | Highly variable, dependent on formulation and patient factors. |

| Time to Peak Concentration (Tmax) | 1 - 8 hours | After oral administration. |

| Volume of Distribution (Vd) | 3 - 5 L/kg | |

| Clearance (CL) | 0.3 - 0.4 L/h/kg | |

| Elimination Half-life (t½) | 5 - 27 hours |

Signaling Pathways

Stable isotope labeling has been crucial in studies that elucidate the mechanism of action and toxicity of Cyclosporin A. The following diagrams illustrate the key signaling pathways.

Immunosuppressive Mechanism of Action

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway, which is essential for T-cell activation and the production of interleukin-2 (IL-2).

Caption: Immunosuppressive pathway of Cyclosporin A.

Signaling Pathways in Cyclosporin A-Induced Nephrotoxicity

The clinical use of Cyclosporin A is limited by its nephrotoxic side effects. Several signaling pathways are implicated in this toxicity, including the induction of oxidative stress and the activation of fibrotic pathways.

Caption: Key pathways in Cyclosporin A nephrotoxicity.

Conclusion

Early research into stable isotope-labeled Cyclosporin A laid the groundwork for modern therapeutic drug monitoring and metabolic investigation. The development of robust biosynthetic and chemical synthesis methods provided the essential tools for highly specific and accurate quantitative analysis by LC-MS/MS. This technical guide has summarized the core methodologies, presented key quantitative data, and visualized the critical signaling pathways, offering a comprehensive resource for professionals in drug development and clinical research. The principles and techniques established in this early work continue to be relevant and form the basis of ongoing research into the pharmacology of Cyclosporin A and other complex therapeutic agents.

References

Biosynthesis of 13C-Labeled Cyclosporin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 13C-labeled Cyclosporin A, a critical process for the advanced study of this potent immunosuppressive drug. The incorporation of stable isotopes like 13C into the Cyclosporin A molecule is invaluable for a range of research applications, including metabolic flux analysis, detailed structural studies of drug-receptor interactions, and as internal standards for quantitative analysis by mass spectrometry and NMR.[1][2] This guide outlines the biosynthetic pathway, detailed experimental protocols for fermentation, 13C-labeling, purification, and analysis, and presents available quantitative data.

The Biosynthetic Pathway of Cyclosporin A

Cyclosporin A is a cyclic undecapeptide produced by the filamentous fungus Tolypocladium inflatum. Its biosynthesis is a complex process orchestrated by a large, multifunctional enzyme known as Cyclosporin Synthetase (CsSyn), a non-ribosomal peptide synthetase (NRPS). The pathway can be broadly divided into three key stages:

-

Precursor Synthesis: The constituent amino acids of Cyclosporin A are supplied by the primary metabolism of the fungus. This includes the synthesis of the two non-proteinogenic amino acids: D-alanine, which is converted from L-alanine by an alanine racemase, and (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), which is synthesized via a polyketide synthase (PKS) pathway.

-

Non-Ribosomal Peptide Synthesis: The core of the biosynthesis is carried out by the multi-domain CsSyn. Each of the eleven amino acid substrates is activated and loaded onto the enzyme complex. The growing peptide chain is then elongated in a stepwise fashion. Seven of the amino acids are N-methylated during this process.

-

Cyclization and Release: Once the linear undecapeptide is fully assembled on the enzyme, it is released through a cyclization reaction, forming the final Cyclosporin A molecule.

Below is a diagram illustrating the key steps in the biosynthetic pathway of Cyclosporin A.

References

Unraveling the Molecular Architecture of Cyclosporin A-13C2,d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of the isotopically labeled immunosuppressant Cyclosporin A-13C2,d4. This document details its chemical properties, the methodologies used for its structural elucidation, and its mechanism of action, offering valuable insights for researchers in drug development and immunology.

Core Molecular Structure and Isotopic Labeling

Cyclosporin A is a cyclic undecapeptide with the chemical formula C₆₂H₁₁₁N₁₁O₁₂. The isotopically labeled variant, this compound, possesses a molecular formula of C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂.[1][2][3] This specific labeling, involving the incorporation of two Carbon-13 atoms and four deuterium atoms, renders it a valuable tool in various analytical and research applications, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[4][5]

While the precise positions of the isotopic labels can vary depending on the synthetic route, they are strategically introduced to create a distinct mass shift without significantly altering the molecule's chemical or biological properties.

Table 1: Quantitative Data for this compound

| Property | Value |

| Chemical Formula | C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂ |

| Molecular Weight | ~1208.62 g/mol |

| Unlabeled Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ |

| Unlabeled Molecular Weight | ~1202.61 g/mol |

Experimental Protocols for Structural Characterization

The structural determination of Cyclosporin A and its isotopologues relies heavily on advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in determining the three-dimensional structure of Cyclosporin A in solution. For isotopically labeled compounds like this compound, heteronuclear NMR techniques are particularly powerful.

Detailed Protocol for NMR Structural Analysis:

-

Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., chloroform-d or acetonitrile-d). The concentration should be optimized for the specific NMR experiment, typically in the millimolar range.

-

Data Acquisition: Acquire a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer. The ¹³C-labeling in this compound will be particularly beneficial for ¹³C-edited and heteronuclear correlation experiments.

-

Resonance Assignment: Utilize the suite of 2D NMR spectra to assign the chemical shifts of all protons and carbons in the molecule. The through-bond correlation experiments (COSY, TOCSY, HSQC, HMBC) are used to establish connectivities within and between amino acid residues.

-

Structural Restraint Generation: Use the Nuclear Overhauser Effect (NOE) data from NOESY spectra to derive inter-proton distance restraints. NOEs are observed between protons that are close in space (< 5 Å), providing crucial information about the molecule's conformation.

-

Structure Calculation: Employ computational methods, such as distance geometry or restrained molecular dynamics, to generate a family of 3D structures that are consistent with the experimental NMR restraints.

-

Structure Validation: Assess the quality of the calculated structures using various validation tools to check for consistency with the experimental data and known stereochemical principles.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and elemental composition of this compound and for its quantification in biological matrices.

Detailed Protocol for LC-MS/MS Analysis:

-

Sample Preparation: For quantification in biological samples (e.g., whole blood), perform a protein precipitation step using a solvent like acetonitrile, which may contain an internal standard.

-

Chromatographic Separation: Employ liquid chromatography (LC) to separate this compound from other components in the sample. A C18 or a similar reversed-phase column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing additives like formic acid or ammonium acetate to improve ionization.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated or ammoniated molecular ions of the analyte.

-

Mass Analysis: In a tandem mass spectrometer (MS/MS), select the precursor ion of this compound (e.g., [M+H]⁺ or [M+NH₄]⁺) in the first mass analyzer.

-

Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) in a collision cell to generate characteristic product ions.

-

Detection: Monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM) in the second mass analyzer for highly selective and sensitive quantification.

Mechanism of Action: Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T cells. The core of its mechanism involves the formation of a complex with an intracellular receptor, cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin.

This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). The reduction in IL-2 production leads to a decrease in T cell proliferation and activation, thereby suppressing the immune response.

Caption: Signaling pathway of Cyclosporin A in a T cell.

Experimental Workflow for Structural Analysis

The following diagram outlines a typical workflow for the comprehensive structural analysis of this compound.

References

Stability of Cyclosporin A-¹³C₂,d₄ in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the isotopically labeled internal standard, Cyclosporin A-¹³C₂,d₄, in various solution-based environments. Given the critical role of this compound in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), understanding its stability profile is paramount for ensuring data accuracy and integrity. While specific long-term quantitative stability studies on Cyclosporin A-¹³C₂,d₄ are not extensively published, this guide synthesizes available data on closely related analogues, including unlabeled Cyclosporin A and other deuterated forms, to provide a robust framework for its handling and storage. The stability of these analogues is expected to be highly representative of Cyclosporin A-¹³C₂,d₄ due to the identical core structure.

Core Concepts in Cyclosporin A Stability

The primary degradation pathway for Cyclosporin A and its analogues is an acid-catalyzed isomerization.[1][2][3][4][5] This process involves an N,O-acyl migration, converting the active drug into its inactive isomer, isocyclosporin A. This transformation is a critical consideration in the preparation and storage of solutions, especially at lower pH values. The isotopic labeling in Cyclosporin A-¹³C₂,d₄ is not expected to alter this fundamental degradation pathway. Studies on other deuterated Cyclosporin A analogues have shown that the isotopic labels are stable and do not undergo back-exchange in neutral or acidic conditions, suggesting the labeling does not compromise the molecular stability.

Quantitative Stability Data

The following tables summarize the stability of Cyclosporin A and its deuterated analogues in various matrices and solvents. This data is collated from studies on unlabeled Cyclosporin A and other deuterated forms, providing the best available guidance for Cyclosporin A-¹³C₂,d₄.

Table 1: Stability of Cyclosporin A in Human Blood and Methanol

| Matrix/Solvent | Storage Temperature | Duration | Analyte | Stability | Reference |

| Human Blood | Room Temperature | 24 hours | Cyclosporin A & Metabolites | Stable | |

| Human Blood | ≤ -15°C | 12 months | Cyclosporin A & Metabolites | Stable | |

| Methanol (from processed samples) | 4°C | 6 months | Cyclosporin A & Metabolites | Stable |

Table 2: Stability of Deuterated Cyclosporin A Analogues in Aqueous/Organic Mixtures

| Solvent System | pH | Storage Temperature | Duration | Analyte | Stability | Reference |

| H₂O/MeCN (1:1 v/v) | Neutral | Room Temperature | 1 month | Deuterated Cyclosporin A | No changes in isotopic pattern or signal intensities observed | |

| H₂O/MeCN/HCOOH (1:1:0.1 v/v/v) | Acidic | Room Temperature | 1 month | Deuterated Cyclosporin A | No changes in isotopic pattern or signal intensities observed |

Signaling Pathways and Degradation Mechanisms

Cyclosporin A exerts its immunosuppressive effects by binding to cyclophilin, and this complex subsequently inhibits calcineurin, a protein phosphatase crucial for T-cell activation.

Caption: Cyclosporin A's mechanism of action.

The primary chemical instability of Cyclosporin A is its isomerization to isocyclosporin A, which is accelerated in acidic conditions.

Caption: Acid-catalyzed degradation of Cyclosporin A.

Experimental Protocols

The following section outlines a typical experimental protocol for conducting a stability study of Cyclosporin A-¹³C₂,d₄ in a given solvent. This protocol is a composite based on standard practices for stability testing of internal standards in regulated bioanalysis.

Objective: To determine the short-term and long-term stability of Cyclosporin A-¹³C₂,d₄ in a specific solvent (e.g., methanol, acetonitrile) at various storage temperatures.

Materials:

-

Cyclosporin A-¹³C₂,d₄ certified reference material

-

LC-MS grade solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Autosampler vials

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of Cyclosporin A-¹³C₂,d₄ and dissolve it in the chosen solvent to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).

-

-

Preparation of Stability Samples:

-

Dilute the stock solution with the same solvent to a working concentration typically used in analytical assays (e.g., 50 ng/mL).

-

Aliquot the working solution into multiple autosampler vials for each storage condition.

-

-

Storage Conditions and Time Points:

-

Short-Term Stability (Bench-Top): Store vials at room temperature (e.g., 25°C) for specified time points (e.g., 0, 4, 8, 12, 24 hours).

-

Long-Term Stability: Store vials at refrigerated (e.g., 4°C) and frozen (e.g., -20°C or -80°C) conditions. Analyze at time points such as 0, 1, 3, 6, and 12 months.

-

Freeze-Thaw Stability: Subject a set of samples to multiple freeze-thaw cycles (e.g., three cycles). Samples are frozen at -20°C or -80°C and then thawed completely at room temperature for each cycle.

-

-

Analytical Method:

-

Use a validated LC-MS/MS method for the quantification of Cyclosporin A.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution.

-

Column Temperature: 40-60°C.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the appropriate precursor and product ion transitions for Cyclosporin A-¹³C₂,d₄.

-

-

-

Data Analysis:

-

At each time point, analyze the stability samples in triplicate.

-

Compare the mean peak area of the stability samples at each time point to the mean peak area of the samples at time zero (freshly prepared).

-

Calculate the percentage of the remaining Cyclosporin A-¹³C₂,d₄. The solution is generally considered stable if the mean concentration is within ±15% of the nominal concentration.

-

References

- 1. Simultaneous quantitative determination of cyclosporine A and its three main metabolites (AM1, AM4N and AM9) in human blood by liquid chromatography/mass spectrometry using a rapid sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of isomerization of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosporin A-13C2,d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclosporin A-¹³C₂,d₄, an isotopically labeled internal standard for the potent immunosuppressant, Cyclosporin A. This document outlines its physicochemical properties, provides detailed experimental protocols for its analysis, and illustrates its mechanism of action through a detailed signaling pathway diagram.

Quantitative Data

The following tables summarize the available quantitative data for Cyclosporin A-¹³C₂,d₄. While a specific Certificate of Analysis for a particular lot is not publicly available, the data presented here is representative of the product available from various suppliers.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | ¹³C₂C₆₀D₄H₁₀₇N₁₁O₁₂ | Supplier Data |

| Molecular Weight | ~1208.62 g/mol | Supplier Data |

| Purity (by HPLC) | >95% | Supplier Data |

| Appearance | White to off-white solid | Supplier Data |

| Storage Temperature | -20°C | Supplier Data |

Table 2: Isotopic Enrichment (Typical)

| Isotope | Enrichment |

| ¹³C | >99% for labeled positions |

| ²H (Deuterium) | >98% for labeled positions |

Experimental Protocols

This section details representative experimental methodologies for the analysis of Cyclosporin A. These protocols, while established for the unlabeled compound, are directly applicable for the analysis of Cyclosporin A-¹³C₂,d₄, which is primarily used as an internal standard in such assays.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of Cyclosporin A.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with the addition of a small percentage of an acid like phosphoric acid or trifluoroacetic acid to improve peak shape. A common mobile phase composition is Acetonitrile:Water:Methanol:Phosphoric Acid (550:400:50:1 v/v/v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Elevated temperatures, often around 70-80°C, are used to improve peak resolution and reduce viscosity.

-

Detection: UV detection at approximately 210 nm.

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible organic solvent. For biological matrices, a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction is typically required.

Workflow Diagram:

Caption: High-Performance Liquid Chromatography (HPLC) workflow for Cyclosporin A analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: For sensitive and selective quantification of Cyclosporin A in complex matrices, such as whole blood. Cyclosporin A-¹³C₂,d₄ serves as an ideal internal standard for this application.

Methodology:

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: Utilizes similar columns and mobile phases as HPLC, but often with volatile buffers (e.g., ammonium acetate) to ensure compatibility with mass spectrometry.

-

Ionization: Positive ion mode ESI is typically used.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

-

Precursor Ion (Q1): The [M+H]⁺ or [M+NH₄]⁺ adduct of Cyclosporin A and its labeled internal standard. For Cyclosporin A, this is approximately m/z 1202.8. For Cyclosporin A-¹³C₂,d₄, this would be approximately m/z 1208.8.

-

Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) of the precursor ion.

-

-

Internal Standard: Cyclosporin A-¹³C₂,d₄ is added to samples and calibrators at a known concentration to correct for matrix effects and variations in instrument response.

Workflow Diagram:

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of Cyclosporin A-¹³C₂,d₄.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents.

-

Experiments:

-

¹H NMR: To observe the proton signals and their couplings. The spectrum of Cyclosporin A is complex due to the presence of multiple amino acid residues and N-methyl groups.

-

¹³C NMR: To identify the carbon skeleton. The two ¹³C-labeled carbons in Cyclosporin A-¹³C₂,d₄ will exhibit significantly enhanced signals.

-

2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and confirm the positions of the isotopic labels.

-

-

Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and assess the isotopic purity.

Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects primarily through the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes.

Mechanism of Action:

-

Cellular Entry: Being lipophilic, Cyclosporin A readily diffuses across the T-cell membrane.

-

Complex Formation: Inside the T-cell, Cyclosporin A binds to its intracellular receptor, cyclophilin.

-

Calcineurin Inhibition: The Cyclosporin A-cyclophilin complex binds to and inhibits the phosphatase activity of calcineurin.

-

NFAT Dephosphorylation Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.

-

Inhibition of NFAT Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.

-

Gene Transcription Inhibition: The absence of nuclear NFAT prevents the transcription of genes encoding for key cytokines, most notably Interleukin-2 (IL-2).

-

Immunosuppression: The lack of IL-2 production leads to a downstream inhibition of T-cell proliferation and activation, resulting in immunosuppression.

Signaling Pathway Diagram:

Caption: The immunosuppressive mechanism of action of Cyclosporin A.

Solubility Profile of Cyclosporin A-13C2,d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cyclosporin A-13C2,d4 in various organic solvents. The data presented herein is foundational for the design of analytical methods, formulation development, and in vitro/in vivo studies involving this isotopically labeled internal standard.

Quantitative Solubility Data

The solubility of Cyclosporin A in a range of common organic solvents is summarized in the table below. These values are essential for preparing stock solutions and experimental media.

| Organic Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 50[1], 62.5[2], 100[3] |

| Ethanol | 10[1], 14[4], 50, 200 |

| Methanol | >100 |

| Acetone | >100 |

| Chloroform | 6, >100 |

| Methylene Chloride | 10 |

| Dimethyl formamide (DMF) | 20 |

| Acetonitrile | >100 |

| Ethyl Acetate | >50 |

| Ether | >100 |

Experimental Protocols for Solubility Determination

The determination of drug solubility is a critical step in pharmaceutical research. The following outlines a general experimental protocol for assessing the solubility of a compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (neat compound)

-

High-purity organic solvent of choice

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of compound added should be more than what is expected to dissolve.

-

Equilibration: The vials are then agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are centrifuged at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated HPLC method.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

This entire process is visually represented in the experimental workflow diagram below.

Visualizations

Experimental Workflow for Solubility Determination

References

Methodological & Application

Application Note: Quantification of Cyclosporin A in Human Whole Blood by LC-MS/MS using Cyclosporin A-¹³C₂,d₄

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the immunosuppressant drug Cyclosporin A in human whole blood. The method utilizes a stable isotope-labeled internal standard, Cyclosporin A-¹³C₂,d₄, to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation.[1][2] Sample preparation involves a straightforward protein precipitation step.[2][3] The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 4 to 6 minutes.[4] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The method is validated over a clinically relevant concentration range and is suitable for high-throughput therapeutic drug monitoring (TDM).

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant patients and to treat various autoimmune disorders. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of CsA is essential to optimize efficacy while minimizing toxicity, such as nephrotoxicity.

LC-MS/MS has become the gold standard for TDM of immunosuppressants, offering superior specificity and sensitivity compared to immunoassays, which can suffer from cross-reactivity with CsA metabolites. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is crucial for correcting analytical variability. Cyclosporin A-¹³C₂,d₄ is an ideal SIL-IS as it shares near-identical physicochemical properties with the analyte, ensuring reliable quantification. This document provides a detailed protocol for the quantification of CsA in whole blood using this advanced analytical approach.

Experimental Protocols

Materials and Reagents

-

Standards: Cyclosporin A (CAS 59865-13-3) and Cyclosporin A-¹³C₂,d₄ (as internal standard, IS).

-

Solvents: HPLC-grade methanol, acetonitrile, and reagent-grade water (18.2 MΩ·cm).

-

Reagents: Formic acid, ammonium formate, and zinc sulfate heptahydrate.

-

Biological Matrix: Drug-free human whole blood with K₂-EDTA as an anticoagulant.

Instrumentation

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cyclosporin A and Cyclosporin A-¹³C₂,d₄ in methanol.

-

Working Standard Solutions: Serially dilute the Cyclosporin A stock solution with 50:50 (v/v) methanol/water to prepare calibration standards.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Cyclosporin A-¹³C₂,d₄ stock solution with methanol.

-

Precipitation Reagent: Prepare a solution of 0.05 M zinc sulfate in methanol containing 50 ng/mL of the internal standard (Cyclosporin A-¹³C₂,d₄).

Sample Preparation Protocol

-

Aliquot 50 µL of whole blood (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the cold precipitation reagent (containing the internal standard).

-

Vortex mix for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for whole blood sample preparation.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.7 µm) |

| Column Temperature | 60 °C |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Gradient | 0-0.5 min (70% B), 0.5-2.5 min (70-95% B), 2.5-3.5 min (95% B), 3.5-4.0 min (95-70% B) |

| Total Run Time | ~4.5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3500 V |

| Source Temperature | 325 °C |

| Nebulizer Gas | 45 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Dwell Time | 150 ms |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Cyclosporin A | 1202.8 | 1184.8 (Quantifier) | 25 |

| 1202.8 | 425.3 (Qualifier) | 35 |

| Cyclosporin A-¹³C₂,d₄ (IS) | 1208.8 | 1190.8 (Quantifier) | 25 |

Note: The molecular weight of Cyclosporin A is ~1202.6 g/mol . The precursor ion often corresponds to the [M+H]⁺ or [M+NH₄]⁺ adduct. The m/z of 1202.8 is commonly cited for the [M+H]⁺ adduct. The IS mass is shifted by +6 Da due to two ¹³C and four ²H (deuterium) atoms.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines. The results demonstrate the suitability of the assay for clinical research and therapeutic drug monitoring.

Table 4: Summary of Method Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 5.0 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |

| Intra-day Precision (CV%) | ≤ 5.6% |

| Inter-day Precision (CV%) | ≤ 9.2% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Mean Recovery | > 85% |

The use of the Cyclosporin A-¹³C₂,d₄ internal standard effectively compensated for any variations in sample preparation and matrix effects, leading to excellent precision and accuracy across the calibration range.

Mechanism of Action of Cyclosporin A

Cyclosporin A exerts its immunosuppressive effect by inhibiting the calcineurin pathway in T-cells. It first binds to the intracellular protein cyclophilin. This complex then inhibits calcineurin, a calcium-dependent phosphatase. By inhibiting calcineurin, the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) is blocked. Phosphorylated NFAT cannot translocate to the nucleus, which prevents the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The subsequent reduction in IL-2 production leads to decreased T-cell activation and proliferation, thereby suppressing the immune response.

Caption: Simplified signaling pathway of Cyclosporin A.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, rapid, and reliable approach for the quantification of Cyclosporin A in human whole blood. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a clinical setting. The use of the stable isotope-labeled internal standard, Cyclosporin A-¹³C₂,d₄, is critical for achieving the high accuracy and precision required for effective therapeutic drug monitoring, ultimately aiding in the personalization of patient care.

References

Application Notes and Protocols for the Use of Cyclosporin A-¹³C₂,d₄ as an Internal Standard in Clinical Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction